![molecular formula C15H14FNO2S B5670564 2-(2-fluorophenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5670564.png)
2-(2-fluorophenoxy)-N-[3-(methylthio)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to 2-(2-fluorophenoxy)-N-[3-(methylthio)phenyl]acetamide often involves multi-step reactions starting from primary compounds like fluoro-cyanophenols or chloroacetyl chloride, utilizing catalysts and specific reactants to introduce the desired functional groups (Yang Man-li, 2008). These methods highlight the versatility and complexity of synthesizing acetamide derivatives, emphasizing the importance of precise conditions to achieve the targeted molecular structure.
Molecular Structure Analysis
Analysis of related compounds reveals that the molecular structure of acetamide derivatives is often confirmed through spectroscopic techniques such as IR, 1H NMR, and mass spectrometry, alongside elemental analysis (Z. Zhong-cheng & Shu Wan-yin, 2002). These methods provide detailed insights into the compound's molecular framework, including functional group placement and molecular conformation.
Chemical Reactions and Properties
Acetamide derivatives engage in various chemical reactions, reflecting their chemical properties. For instance, the introduction of fluorine atoms or thioether groups can significantly affect a compound’s reactivity, influencing its interaction with other chemicals (E. Ishmaeva et al., 2015). Such modifications can alter electron distribution, affecting the compound's polarity and reactivity towards nucleophilic or electrophilic attack.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are closely tied to their molecular architecture. X-ray crystallography, for instance, reveals the solid-state structure, showcasing how intramolecular and intermolecular interactions dictate the compound’s physical state and stability (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and overall molecular structure. Studies on related acetamide derivatives have shown that modifications like fluorination or the introduction of a methylthio group can significantly impact these properties, affecting everything from biological activity to interaction with light (Ming-Rong Zhang et al., 2005).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-20-12-6-4-5-11(9-12)17-15(18)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIIVMNSRGZUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopentylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5670484.png)
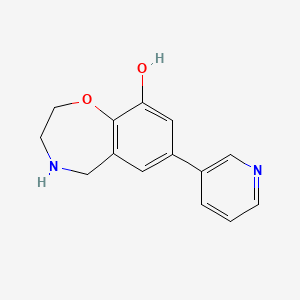
![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5670501.png)
![4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5670503.png)
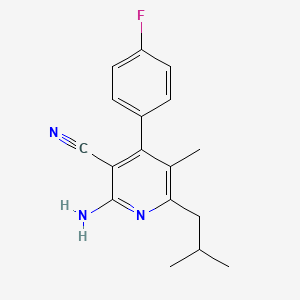
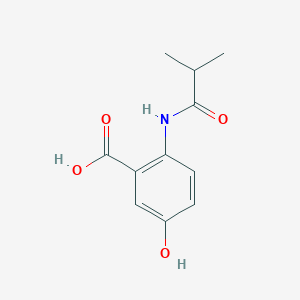

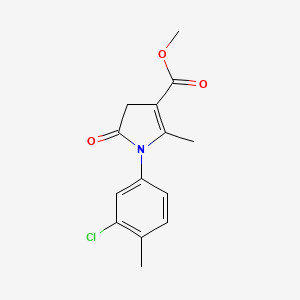
![2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]nicotinic acid](/img/structure/B5670533.png)
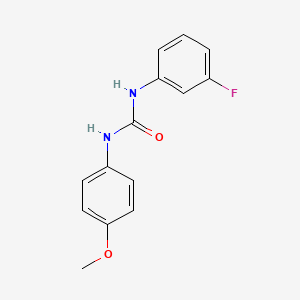
![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5670551.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}benzoic acid](/img/structure/B5670574.png)
![benzyl 4-[(3-methyl-2-butenoyl)oxy]benzoate](/img/structure/B5670582.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B5670584.png)